molecular formula C25H21FN4S B286790 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286790
M. Wt: 428.5 g/mol
InChI Key: VHOXSCNXIVNOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In studies, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potency. This compound has shown strong activity in various assays, making it a valuable tool for researchers. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its effects on the central nervous system and its potential as a treatment for anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a series of reactions. The starting material for the synthesis is 2-fluorobiphenyl, which undergoes a reaction with ethylene oxide to form 1-(2-fluorobiphenyl)-4-(2-hydroxyethyl)benzene. This intermediate is then reacted with 2-methylbenzylamine and thiosemicarbazide to form the final product.

Scientific Research Applications

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial activities. In addition, this compound has been investigated for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.

properties

Molecular Formula

C25H21FN4S

Molecular Weight

428.5 g/mol

IUPAC Name

6-[1-(3-fluoro-4-phenylphenyl)ethyl]-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H21FN4S/c1-16-8-6-7-11-19(16)15-23-27-28-25-30(23)29-24(31-25)17(2)20-12-13-21(22(26)14-20)18-9-4-3-5-10-18/h3-14,17H,15H2,1-2H3

InChI Key

VHOXSCNXIVNOHB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C(C)C4=CC(=C(C=C4)C5=CC=CC=C5)F

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C(C)C4=CC(=C(C=C4)C5=CC=CC=C5)F

Origin of Product

United States

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